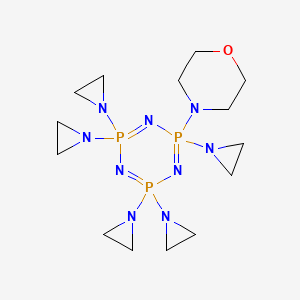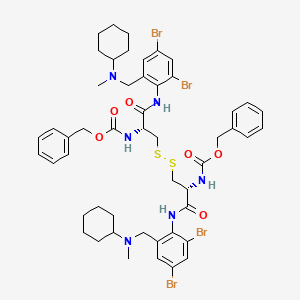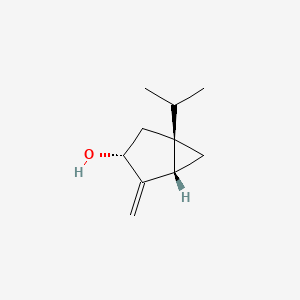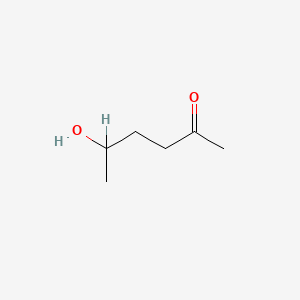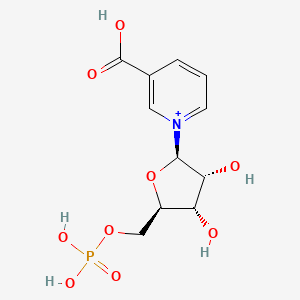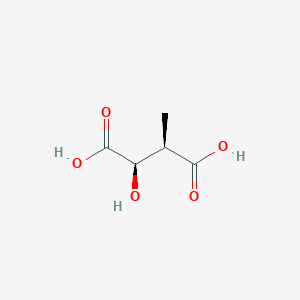
D-threo-3-methylmalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-threo-3-methylmalic acid is a threo-3-methylmalic acid. It is an enantiomer of a L-threo-3-methylmalic acid.
Aplicaciones Científicas De Investigación
Polymer Synthesis
D-threo-3-methylmalic acid has been explored in polymer chemistry. Cammas et al. (1994) describe the preparation of racemic threo-poly(β-3-methylmalic acid) from a racemic mixture of threo-3-methylaspartic acid, which expands the family of poly(β-malic acid) derivatives. This polymer features two stereogenic centers in its main chain and combines hydrophobic alkyl and hydrophilic carboxylic acid groups (Cammas et al., 1994).
Metabolism Studies
Research by Suzuki et al. (1976) investigated the metabolism of threo-beta-methylmalate by a Bacillus species, revealing interconversion reactions between threo-beta-methylmalate and citramalate. These findings suggest a role in catabolism for threo-beta-methylmalate (Suzuki et al., 1976).
Synthesis Studies
Wakamiya et al. (1982) demonstrated the stereospecific synthesis of threo-3-Methyl-D-cysteine from D-threonine, a component of the peptide antibiotic nisin, underscoring the chemical versatility of D-threo-3-methylmalic acid derivatives in synthesizing complex biological molecules (Wakamiya et al., 1982).
Enzyme Substrate Activity
Research into enzyme substrate activity has also been explored. Plaut et al. (1975) studied the activity of isocitrate dehydrogenases with various stereoisomers, including D-threo-3-methylmalic acid, providing insights into enzymatic reactions and substrate specificity (Plaut et al., 1975).
Biocompatibility and Therapeutic Applications
Bear et al. (1999) investigated the biocompatibility of a biosynthetic stereocopolymer of 3-methylmalic acid, highlighting its potential for temporary therapeutic applications due to its hydrolyzable and biocompatible nature (Bear et al., 1999).
Analytical Method Development
Pedersen et al. (2011) developed a method for quantifying methylmalonic acid in serum, utilizing derivatization techniques that could be relevant for studying D-threo-3-methylmalic acid in biological samples (Pedersen et al., 2011).
Propiedades
Nombre del producto |
D-threo-3-methylmalic acid |
|---|---|
Fórmula molecular |
C5H8O5 |
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
(2R,3R)-2-hydroxy-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
Clave InChI |
NPYQJIHHTGFBLN-PWNYCUMCSA-N |
SMILES isomérico |
C[C@H]([C@H](C(=O)O)O)C(=O)O |
SMILES canónico |
CC(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






